molecular formula C21H24N4O3S B2965674 3-{2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione CAS No. 950370-39-5

3-{2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione

Cat. No.: B2965674
CAS No.: 950370-39-5
M. Wt: 412.51
InChI Key: UKUSJJPCYKZSLI-UHFFFAOYSA-N
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Description

3-{2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione is a complex organic compound that features a piperazine ring, a benzothiadiazine ring, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow synthesis, and rigorous purification techniques.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 3-{2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione is unique due to its specific combination of functional groups and its potential therapeutic applications. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

1-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S/c1-15-7-8-18(16(2)13-15)24-9-11-25(12-10-24)21(26)14-20-22-17-5-3-4-6-19(17)29(27,28)23-20/h3-8,13H,9-12,14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUSJJPCYKZSLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CC3=NS(=O)(=O)C4=CC=CC=C4N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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